molecular formula C28H37ClO7 B12429579 Beclometasone dipropionate-d6

Beclometasone dipropionate-d6

Cat. No.: B12429579
M. Wt: 527.1 g/mol
InChI Key: KUVIULQEHSCUHY-KDSCBQPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beclometasone dipropionate-d6 is a deuterium-labeled derivative of beclometasone dipropionate, a synthetic corticosteroid. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of beclometasone dipropionate. The deuterium labeling helps in tracing the compound in biological systems without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beclometasone dipropionate-d6 involves the incorporation of deuterium atoms into the beclometasone dipropionate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then subjected to propionylation and other chemical modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the high purity and yield of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Beclometasone dipropionate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are used in further pharmacological studies .

Scientific Research Applications

Beclometasone dipropionate-d6 is widely used in scientific research, including:

    Chemistry: Used to study the chemical properties and reactions of corticosteroids.

    Biology: Helps in understanding the metabolic pathways and biological effects of corticosteroids.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to trace the distribution and metabolism of beclometasone dipropionate in the body.

    Industry: Employed in the development of new corticosteroid formulations and delivery systems

Mechanism of Action

Beclometasone dipropionate-d6, like its non-deuterated counterpart, is a prodrug that is converted into its active form, beclometasone 17-monopropionate (17-BMP), in the body. This active form binds to glucocorticoid receptors, inhibiting the release of inflammatory mediators and reducing inflammation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beclometasone dipropionate-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides a distinct advantage in research settings, enabling scientists to trace the compound’s distribution and metabolism more accurately compared to non-labeled counterparts .

Properties

Molecular Formula

C28H37ClO7

Molecular Weight

527.1 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3

InChI Key

KUVIULQEHSCUHY-KDSCBQPJSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC([2H])([2H])[2H]

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC

Origin of Product

United States

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